
N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide
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Overview
Description
N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide is a chemical compound that features a benzamide core substituted with a cyanomethyl group and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(1,1-difluoroethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or difluoroethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe or building block in studying biological processes and interactions.
Industrial Chemistry: It may be utilized in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide involves its interaction with specific molecular targets. The cyanomethyl and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(1,1-difluoroethyl)aniline: Similar structure but with an aniline core instead of benzamide.
N-(cyanomethyl)-4-(1,1-difluoroethyl)phenol: Similar structure but with a phenol core.
N-(cyanomethyl)-4-(1,1-difluoroethyl)benzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide is unique due to the presence of both cyanomethyl and difluoroethyl groups on a benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(cyanomethyl)-4-(1,1-difluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-11(12,13)9-4-2-8(3-5-9)10(16)15-7-6-14/h2-5H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVARPULLQKRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NCC#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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